molecular formula C9H9N3O B11912062 (7-Amino-1,8-naphthyridin-2-yl)methanol

(7-Amino-1,8-naphthyridin-2-yl)methanol

Cat. No.: B11912062
M. Wt: 175.19 g/mol
InChI Key: NGWZUXDGHXDRFK-UHFFFAOYSA-N
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Description

(7-Amino-1,8-naphthyridin-2-yl)methanol is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of both amino and hydroxyl functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Amino-1,8-naphthyridin-2-yl)methanol can be achieved through several methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired product in moderate to high yields (62-88%).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and atom economy are often applied to develop more efficient and environmentally friendly synthetic routes for such compounds.

Chemical Reactions Analysis

Types of Reactions

(7-Amino-1,8-naphthyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include selenium dioxide and other mild oxidants.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the amino group can yield primary or secondary amines.

Scientific Research Applications

(7-Amino-1,8-naphthyridin-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Amino-1,8-naphthyridin-2-yl)methanol is not well-documented. compounds containing the 1,8-naphthyridine core are known to interact with various molecular targets and pathways. For example, gemifloxacin, a related compound, targets bacterial DNA gyrase and topoisomerase IV, inhibiting bacterial DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,8-naphthyridine-7-carboxaldehyde
  • 2,7-Dimethyl-4-methoxy-1,8-naphthyridine
  • 4-Methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde

Uniqueness

(7-Amino-1,8-naphthyridin-2-yl)methanol is unique due to the presence of both amino and hydroxyl functional groups, which provide versatility in chemical reactions and potential applications. Its structure allows for various modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

(7-amino-1,8-naphthyridin-2-yl)methanol

InChI

InChI=1S/C9H9N3O/c10-8-4-2-6-1-3-7(5-13)11-9(6)12-8/h1-4,13H,5H2,(H2,10,11,12)

InChI Key

NGWZUXDGHXDRFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CC(=N2)N)CO

Origin of Product

United States

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